2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzoic acids and has a molecular formula of C14H19NO4S.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Additionally, this compound has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid in lab experiments include its potent anti-inflammatory and analgesic effects, making it a useful tool for studying various inflammatory conditions. Additionally, its ability to inhibit COX-2 makes it a valuable compound for studying the role of prostaglandins in various physiological processes.
The limitations of using this compound in lab experiments include its potential cytotoxicity and the need for further studies to determine its safety profile. Additionally, the synthesis of this compound can be challenging, and the compound may be expensive to produce.
Future Directions
There are several future directions for the research on 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid. One potential area of study is the development of this compound-based prodrugs for targeted drug delivery. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential applications in the treatment of neurodegenerative disorders. Finally, the development of new synthesis methods for this compound may lead to more cost-effective and efficient production of the compound.
Synthesis Methods
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid involves the reaction of 2-methyl-3-thiophenecarboxylic acid with isobutyl chloroformate, followed by the addition of methylamine hydrochloride. This process results in the formation of this compound as a white crystalline solid.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Additionally, this compound has also been investigated for its potential use as a prodrug for the delivery of drugs to specific target sites.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-10-8(11(15)16)6-5-7-9(10)19-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLAGTYPPHOFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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